2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, or 2-CAMID, is a small molecule that has been widely studied for its potential applications in scientific research. It is a synthetic compound with a unique structure consisting of an isoindole ring, an amide group, and a chlorophenyl group. 2-CAMID has attracted much attention due to its ability to act as a ligand for G protein-coupled receptors (GPCRs) and its potential as a therapeutic agent. This article will discuss the synthesis of 2-CAMID, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Molecular Analysis : The compound has been synthesized and studied for its molecular and crystal structure. In one study, similar compounds demonstrated variations in their N-amine groups, forming single or bifurcated N-H...O hydrogen bonds, with significant electrostatic interactions observed between different molecular parts (Struga et al., 2007).
Crystal Structure and Interactions
- Crystal Structure and Interaction Analysis : Investigations into the crystal structure of related compounds reveal weak C—H⋯O interactions that form zigzag chains, and C—H⋯π interactions between different molecular groups (Tariq et al., 2010).
Functionalization and Derivative Formation
- Functionalization : The reaction of similar isoindole-1,3-diones with bromine and methanol has been explored, leading to the formation of pseudo-allylic halogenation products and the creation of derivatives with potential chemical applications (Khusnitdinov et al., 2019).
Antimicrobial Potential
- Antimicrobial Screening : Some derivatives have been synthesized and screened for antimicrobial activities, evaluating their potential as chemotherapeutic agents (Jain et al., 2006).
Vibrational and DFT Studies
- Vibrational and DFT Studies : Fourier transform infrared (FTIR) and FT-Raman spectra of similar compounds have been measured, with complete vibrational assignment performed. The studies offer insights into the molecular structure and vibration modes, aiding in the understanding of the compound's properties (Arjunan et al., 2009).
Photoluminescent Properties
- Photoluminescent Properties : A study on amino-phthalimide derivatives, a category to which our compound belongs, revealed high fluorescence properties in the blue-green region, indicating potential applications in photoluminescent materials (Tan et al., 2014).
Catalysis in Chemical Reactions
- Catalysis and Chemical Reactions : Research on similar compounds has explored their role in catalysis, particularly in transamination reactions. This has implications in various chemical processes, including laser tissue welding (Anderson et al., 2017).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the indole nucleus, which is a biologically active pharmacophore .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary widely, depending on the specific derivative and its targets .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound could have a wide range of potential effects at the molecular and cellular level.
properties
IUPAC Name |
2-[(3-chloroanilino)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-8,17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZUUUFQJFCUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308035 | |
Record name | 2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57154-20-8 | |
Record name | NSC201544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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